N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that features a thiophene ring, a methoxyphenyl group, and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 2-(4-methoxyphenyl)ethanesulfonyl chloride and 2-hydroxy-2-(thiophen-2-yl)ethanol. These intermediates are then reacted under controlled conditions to form the final product.
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Step 1: Preparation of 2-(4-methoxyphenyl)ethanesulfonyl chloride
- React 4-methoxyphenylacetic acid with thionyl chloride (SOCl₂) to form 2-(4-methoxyphenyl)ethanesulfonyl chloride.
- Reaction conditions: Reflux in anhydrous conditions.
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Step 2: Preparation of 2-hydroxy-2-(thiophen-2-yl)ethanol
- React thiophene-2-carbaldehyde with ethylene glycol in the presence of a base to form 2-hydroxy-2-(thiophen-2-yl)ethanol.
- Reaction conditions: Base-catalyzed reaction at room temperature.
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Step 3: Formation of this compound
- Combine 2-(4-methoxyphenyl)ethanesulfonyl chloride with 2-hydroxy-2-(thiophen-2-yl)ethanol in the presence of a base to form the final product.
- Reaction conditions: Base-catalyzed reaction at low temperature.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylethanesulfonamide
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methylphenyl)ethanesulfonamide
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is unique due to the presence of both the thiophene ring and the methoxyphenyl group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-20-13-6-4-12(5-7-13)8-10-22(18,19)16-11-14(17)15-3-2-9-21-15/h2-7,9,14,16-17H,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWPJGSFOXCSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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